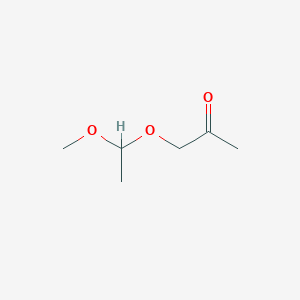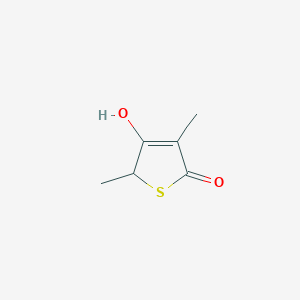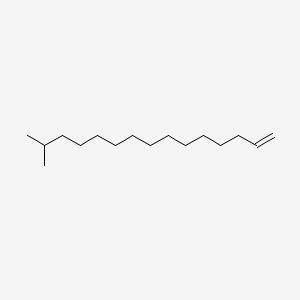
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate is a chemical compound with the molecular formula C18H34O3S2Sn. It is known for its unique structure, which includes a tin (Sn) atom, making it part of the organotin compounds. These compounds are widely used in various industrial and research applications due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate typically involves the reaction of organotin precursors with specific reagents under controlled conditions. One common method involves the reaction of dibutyltin oxide with a suitable thioglycolic acid derivative in the presence of an acetate source. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate involves its interaction with specific molecular targets. The tin atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl 4,4-dibutyl-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate: Similar structure but with different alkyl groups.
Dimethyltin bis(2-ethylhexyl thioglycolate): Another organotin compound with different functional groups.
Uniqueness
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate is unique due to its specific combination of functional groups and the presence of the tin atom. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Propiedades
Número CAS |
67874-47-9 |
|---|---|
Fórmula molecular |
C16H32O4S2Sn |
Peso molecular |
471.3 g/mol |
Nombre IUPAC |
2-[2-acetyloxyethylsulfanyl(dibutyl)stannyl]sulfanylethyl acetate |
InChI |
InChI=1S/2C4H8O2S.2C4H9.Sn/c2*1-4(5)6-2-3-7;2*1-3-4-2;/h2*7H,2-3H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
XCXPJDWGCJETNF-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(SCCOC(=O)C)SCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



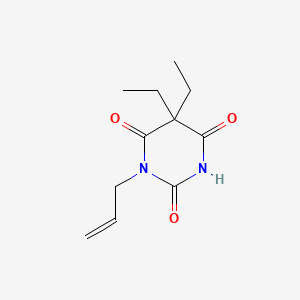


![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
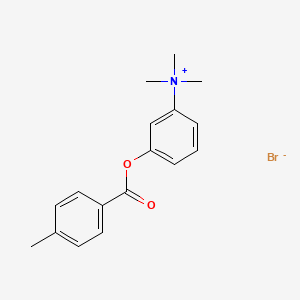
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
